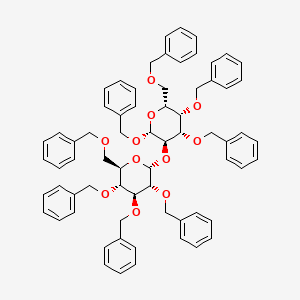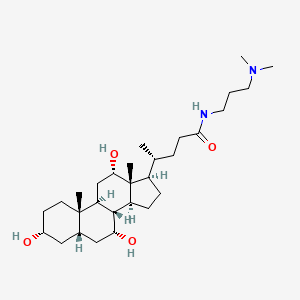
3-(Cholamidopropyl)-1,1-dimethamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Cholamidopropyl)-1,1-dimethamine: is a zwitterionic detergent commonly used in biochemical and molecular biology research. It is particularly effective in solubilizing membrane proteins while maintaining their native state, making it invaluable for protein purification and analysis . This compound is derived from cholic acid and is structurally similar to certain bile acids .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Cholamidopropyl)-1,1-dimethamine typically involves the reaction of cholic acid with 3-dimethylaminopropylamine. The process includes the following steps:
Activation of Cholic Acid: Cholic acid is first activated using a coupling agent such as dicyclohexylcarbodiimide (DCC) to form an active ester.
Amidation Reaction: The active ester of cholic acid is then reacted with 3-dimethylaminopropylamine under mild conditions to form the desired product.
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions: 3-(Cholamidopropyl)-1,1-dimethamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, although this is not commonly utilized in practical applications.
Reduction: Reduction reactions are less common for this compound due to its stable structure.
Substitution: The compound can undergo substitution reactions, particularly at the amine group, where different substituents can be introduced.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate can be used.
Substitution: Alkyl halides or acyl chlorides can be used for substitution reactions at the amine group.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups attached to the amine .
Scientific Research Applications
3-(Cholamidopropyl)-1,1-dimethamine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(Cholamidopropyl)-1,1-dimethamine involves its ability to solubilize membrane proteins by disrupting the lipid bilayer. The compound’s zwitterionic nature allows it to interact with both hydrophobic and hydrophilic regions of the membrane, effectively breaking down the membrane structure and releasing the proteins . This interaction is facilitated by the compound’s quaternary ammonium and sulfonate groups, which provide the necessary charge balance for solubilization .
Comparison with Similar Compounds
3-(Cholamidopropyl)dimethylammonio-2-hydroxy-1-propanesulfonate (CHAPSO): This compound has an additional hydroxyl group, making it more hydrophilic and suitable for different applications.
Triton X-100: A non-ionic detergent commonly used for similar purposes but lacks the zwitterionic nature of 3-(Cholamidopropyl)-1,1-dimethamine.
Sodium dodecyl sulfate (SDS): An anionic detergent that is more denaturing compared to this compound.
Uniqueness: this compound is unique due to its zwitterionic nature, which allows it to solubilize membrane proteins without denaturing them. This property makes it particularly valuable in studies where maintaining protein functionality is crucial .
Properties
IUPAC Name |
(4R)-N-[3-(dimethylamino)propyl]-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H52N2O4/c1-18(7-10-26(35)30-13-6-14-31(4)5)21-8-9-22-27-23(17-25(34)29(21,22)3)28(2)12-11-20(32)15-19(28)16-24(27)33/h18-25,27,32-34H,6-17H2,1-5H3,(H,30,35)/t18-,19+,20-,21-,22+,23+,24-,25+,27+,28+,29-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLOVEIUMHBMREZ-JSAKOLFCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)NCCCN(C)C)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC(=O)NCCCN(C)C)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H52N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10675748 |
Source


|
| Record name | (4R)-N-[3-(dimethylamino)propyl]-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10675748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
492.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76555-98-1 |
Source


|
| Record name | (4R)-N-[3-(dimethylamino)propyl]-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10675748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
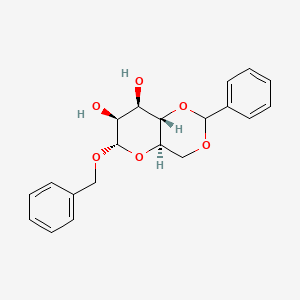
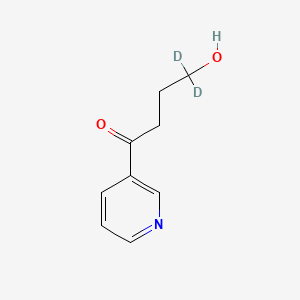
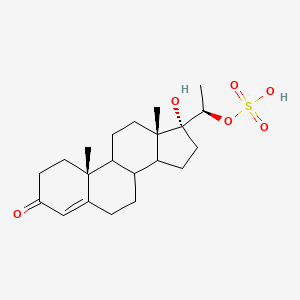
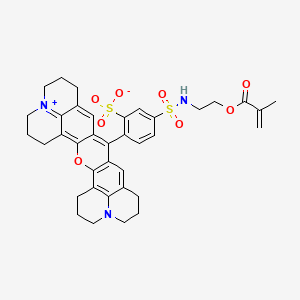

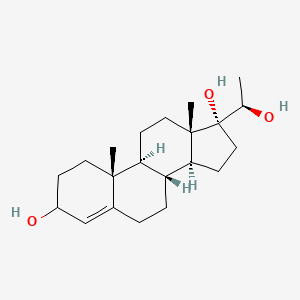

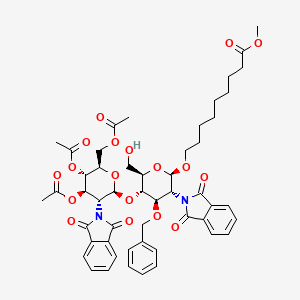
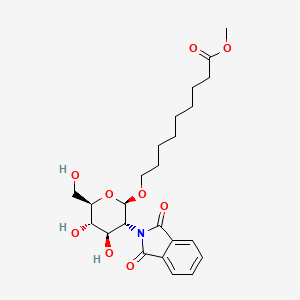
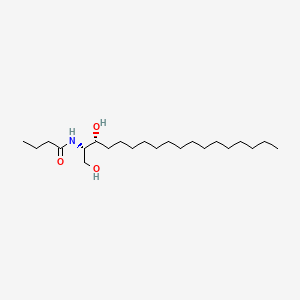


![[(2R,3S,4S,5R,6R)-6-[[(4aR,6S,7R,8R,8aR)-7-acetamido-6-methoxy-2-(4-methoxyphenyl)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl]oxy]-3,4,5-triacetyloxyoxan-2-yl]methyl acetate](/img/structure/B561709.png)
